molecular formula C21H23ClFN3O4S B2356446 N1-(4-chlorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898444-93-4

N1-(4-chlorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2356446
CAS No.: 898444-93-4
M. Wt: 467.94
InChI Key: SWKKZMRKUOMJMD-UHFFFAOYSA-N
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Description

N1-(4-chlorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H23ClFN3O4S and its molecular weight is 467.94. The purity is usually 95%.
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Biological Activity

N1-(4-chlorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19ClFN3O5SC_{18}H_{19}ClFN_3O_5S. Its structure includes a piperidine moiety, which is often associated with various biological activities, and sulfonyl groups that enhance its interaction with biological targets.

The compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition: The sulfonyl group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. Studies have shown that compounds with similar structures can act as inhibitors for acetylcholinesterase (AChE) and urease, which are important in neurodegenerative diseases and urea metabolism, respectively .
  • Protein Interaction: The fluorophenyl group interacts with hydrophobic pockets in proteins, facilitating binding to various biological targets. This interaction may modulate receptor activity or enzyme function.

Antibacterial Activity

Research indicates that derivatives of this compound demonstrate varying degrees of antibacterial activity. For instance, compounds bearing the piperidine nucleus have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE): A crucial target in the treatment of Alzheimer's disease. Compounds related to this structure have shown significant inhibition, with IC50 values indicating potent activity .
  • Urease: Another target where strong inhibitory effects were noted, suggesting potential applications in treating conditions like kidney stones or infections caused by urease-producing bacteria .

Anticancer Potential

The sulfonamide moiety has been linked to anticancer properties. Research into similar compounds has shown that they can induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

Case Studies and Research Findings

A study synthesized a series of oxalamide derivatives, including this compound. These compounds were subjected to various pharmacological evaluations:

Compound Target Activity IC50 Value
7lAChEStrong0.63 µM
7mUreaseModerate2.14 µM
7nBacterialModerate-

These results highlight the compound's potential as a lead structure for developing new therapeutic agents targeting neurological disorders and bacterial infections .

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFN3O4S/c22-15-4-8-17(9-5-15)25-21(28)20(27)24-13-12-18-3-1-2-14-26(18)31(29,30)19-10-6-16(23)7-11-19/h4-11,18H,1-3,12-14H2,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKKZMRKUOMJMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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